
2-Pyridineacetonitrile, 3,5-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Pyridineacetonitrile, 3,5-difluoro-” also known as “3,5-Difluoro-2-pyridinecarbonitrile” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 140.09, a density of 1.4±0.1 g/cm3, a boiling point of 187.8±35.0 °C at 760 mmHg, and a melting point of 32-34°C .
Molecular Structure Analysis
The molecular formula of “2-Pyridineacetonitrile, 3,5-difluoro-” is C6H2F2N2 . Unfortunately, the specific molecular structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis
“2-Pyridineacetonitrile, 3,5-difluoro-” has a flash point of 67.4±25.9 °C . It is also noted that the presence of fluorine in the compound decreases the thermal stability of the molecular structure .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Alkane Oxidation Catalysis
Non-heme iron(II) complexes incorporating tripodal tetradentate nitrogen ligands, where pyridine and dimethylamine donors are coordinated, demonstrate significant activity and selectivity in the catalysis of alkane oxidation, with cyclohexane as a substrate. These complexes potentially operate via a metal-based oxidation mechanism, emphasizing the role of pyridine donors in tuning the catalytic properties (Britovsek et al., 2005).
Regioselective Synthesis of Pyridines
The regioselective synthesis of 3-(2-hydroxyphenyl)pyridines through the reaction of pyridine N-oxides with silylaryl triflates presents a transition-metal-free, mild route. This process underscores the synthetic utility of pyridine derivatives in constructing complex organic molecules (Raminelli et al., 2006).
Materials Science
- Molecular Magnetism: An unprecedented Ni(II)8Dy(III)8 cluster showcasing an unusual "core-shell" structure was synthesized using 2-pyridinealdoxime, marking the highest-nuclearity metal oxime cluster to date. This cluster exhibits slow magnetization relaxation, indicating its potential application in the field of molecular magnetism (Papatriantafyllopoulou et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition: Pyridine derivatives, including 2-pyridinecarbonitrile, have been explored for their corrosion inhibition properties on mild steel in acidic environments. These studies contribute to the understanding of pyridine derivatives as effective corrosion inhibitors, offering insights into their adsorption mechanisms and protective capabilities (Ansari et al., 2015).
Luminescence and Photophysics
- Luminescent Materials: The synthesis and study of 2-pyridinecarbonitrile derivatives as fluorescent emitters in organic light-emitting devices (OLEDs) highlight the potential of these compounds in creating highly efficient, low-drive-voltage OLEDs. This research opens avenues for the development of blue-to-green TADF emitters, demonstrating the versatility of pyridinecarbonitrile derivatives in optoelectronic applications (Masuda et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,5-difluoropyridin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACYWDWMXRHRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CC#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridineacetonitrile, 3,5-difluoro- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

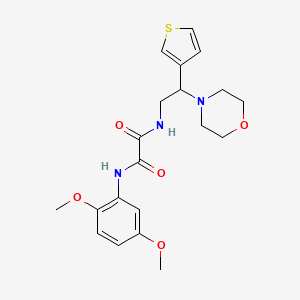
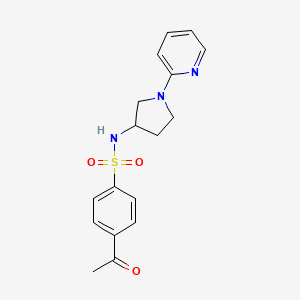
![3-phenyl-2-(1H-1,2,4-triazol-3-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2832089.png)

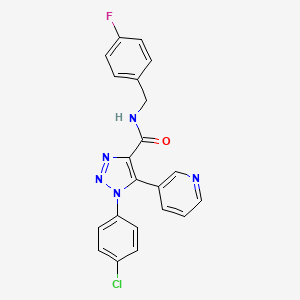

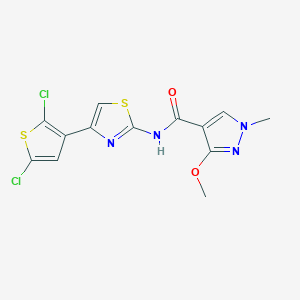
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2832097.png)
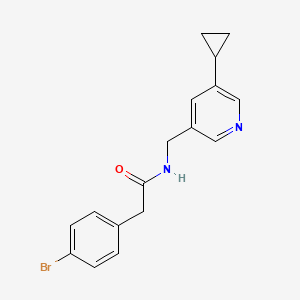
![methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832100.png)
![5-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide](/img/structure/B2832101.png)

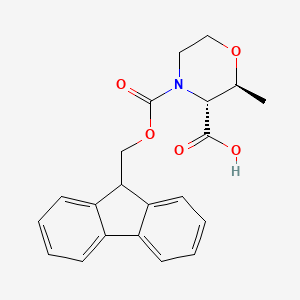
![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B2832106.png)